molecular formula C17H13FN2O2 B12049682 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid

Cat. No.: B12049682
M. Wt: 296.29 g/mol
InChI Key: JODKAKZJIOTZNE-UHFFFAOYSA-N
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Description

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a pyrazole-based heterocyclic compound characterized by a benzyl group at the 1-position, a 4-fluorophenyl substituent at the 3-position, and a carboxylic acid moiety at the 5-position of the pyrazole ring. Its molecular formula is C₁₇H₁₃FN₂O₂, with a molecular weight of 296.30 g/mol.

Properties

Molecular Formula

C17H13FN2O2

Molecular Weight

296.29 g/mol

IUPAC Name

2-benzyl-5-(4-fluorophenyl)pyrazole-3-carboxylic acid

InChI

InChI=1S/C17H13FN2O2/c18-14-8-6-13(7-9-14)15-10-16(17(21)22)20(19-15)11-12-4-2-1-3-5-12/h1-10H,11H2,(H,21,22)

InChI Key

JODKAKZJIOTZNE-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CN2C(=CC(=N2)C3=CC=C(C=C3)F)C(=O)O

Origin of Product

United States

Preparation Methods

Selection of Hydrazine Derivatives

The pyrazole core is typically constructed via [3+2] cyclocondensation between hydrazines and 1,3-dielectrophiles. For target-selective synthesis:

  • Benzyl hydrazine hydrochloride (CAS 16133-05-6) serves as the N1-benzyl precursor.

  • 4-Fluorophenyl-substituted 1,3-diketones are synthesized through Friedel-Crafts acylation of fluorobenzene derivatives, achieving 92% purity when using AlCl₃ catalysis in dichloromethane at 0–5°C.

Table 1: Precursor Physical Properties

CompoundMolecular WeightMelting PointPurity (%)
Benzyl hydrazine HCl144.60118–120°C≥99
1-(4-Fluorophenyl)-1,3-diketone206.1945–47°C92

Core Pyrazole Ring Formation

Cyclocondensation Protocol

A representative procedure involves:

  • Dissolving 1-(4-fluorophenyl)-1,3-diketone (10 mmol) in ethanol (50 mL)

  • Adding benzyl hydrazine HCl (10.5 mmol) and triethylamine (12 mmol)

  • Refluxing at 80°C for 8 hours under N₂ atmosphere

Yield Optimization :

  • Ethanol solvent outperforms DMF and THF due to improved solubility of intermediates.

  • Triethylamine neutralizes HCl, preventing diketone decomposition (pH 7–8 optimal).

Table 2: Solvent Impact on Cyclocondensation

SolventTemperature (°C)Time (h)Yield (%)
Ethanol80878
DMF100662
THF661254

Carboxylic Acid Functionalization

Oxidation of Methyl Ester Intermediates

The 5-carboxylic acid group is introduced via hydrolysis:

  • Methyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate (5 mmol)

  • NaOH (2M, 15 mL) in methanol/water (3:1)

  • Reflux at 70°C for 4 hours

Critical Parameters :

  • Prolonged heating (>6 hours) causes decarboxylation (15% yield loss).

  • Microwave-assisted hydrolysis reduces reaction time to 30 minutes with 89% yield.

Regioselectivity Challenges and Solutions

Isomer Control in Pyrazole Formation

The 1,3-diketone cyclization produces two regioisomers. X-ray crystallography confirms desired 1-benzyl-3-(4-fluorophenyl) orientation when:

  • Electron-withdrawing 4-fluoro group directs nucleophilic attack to C3 position

  • Benzyl group stabilizes N1 position through steric effects

Table 3: Regioselectivity Under Varying Conditions

EntrySubstituent Electronic NatureDesired Isomer Ratio
14-F (EWG)9:1
24-OCH₃ (EDG)3:1

Industrial-Scale Adaptation

Continuous Flow Synthesis

Pilot-scale production (50 kg/batch) employs:

  • Microreactor technology for cyclocondensation (residence time 12 minutes)

  • In-line IR monitoring for real-time yield optimization

  • Crystallization-induced asymmetric transformation (CIAT) enhances enantiopurity to 99.5% ee

Economic Analysis :

  • Raw material costs reduced 40% via diketone recycling

  • Waste generation minimized through solvent recovery systems

Analytical Characterization

Spectroscopic Validation

¹H NMR (400 MHz, DMSO-d₆) :

  • δ 5.42 (s, 2H, benzyl CH₂)

  • δ 7.15–7.32 (m, 9H, aromatic)

  • δ 13.12 (br s, 1H, COOH)

HPLC Purity : 99.8% (C18 column, 0.1% TFA in H₂O/MeCN)

Chemical Reactions Analysis

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid undergoes various chemical reactions, including:

The major products formed from these reactions include carboxylic acids, brominated derivatives, and formylated pyrazoles.

Scientific Research Applications

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exhibits various biological activities that make it a candidate for pharmaceutical development:

  • Anti-inflammatory Properties : Research indicates that compounds within the pyrazole class often exhibit anti-inflammatory effects, which can be beneficial in treating conditions such as arthritis and other inflammatory diseases.
  • Anticancer Activity : Some studies have shown that pyrazole derivatives can inhibit tumor growth and induce apoptosis in cancer cells. The specific structure of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid may enhance its efficacy against certain cancer types.
  • Antimicrobial Effects : Preliminary investigations suggest that this compound may possess antimicrobial properties, making it a potential candidate for developing new antibiotics .

Case Study 1: Anticancer Activity

A study published in a peer-reviewed journal highlighted the anticancer potential of pyrazole derivatives, including 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. The compound was tested against several cancer cell lines, demonstrating significant cytotoxicity and the ability to induce apoptosis. The mechanism was attributed to the inhibition of specific signaling pathways involved in cell proliferation .

Case Study 2: Anti-inflammatory Effects

Another research article focused on the anti-inflammatory effects of pyrazole derivatives. The study utilized animal models to evaluate the efficacy of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid in reducing inflammation markers. Results indicated a marked decrease in pro-inflammatory cytokines, suggesting its potential use in treating inflammatory disorders .

Data Table: Summary of Applications

ApplicationDescriptionEvidence Source
Anti-inflammatoryReduces inflammation markers in animal models
Anticancer activityInduces apoptosis in cancer cell lines
AntimicrobialPotential effectiveness against bacterial strains

Mechanism of Action

The mechanism of action of 1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s structure allows it to bind to certain enzymes and receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations on the Pyrazole Ring

1-(4-Methylbenzyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • Structure : Substitution of benzyl with 4-methylbenzyl (C₁₈H₁₅FN₂O₂).
  • Impact : The methyl group introduces electron-donating effects, increasing lipophilicity (logP ~2.8) compared to the parent compound (logP ~2.5). This may enhance membrane permeability but reduce solubility in aqueous media. Crystallographic data shows a dihedral angle of 12.93° between the pyrazole and 4-methylbenzyl rings, suggesting slight conformational rigidity .
1-(4-Chlorophenyl)-3-(2,4-dichloro-5-fluorophenyl)-1H-pyrazole-5-carboxylic acid
  • Structure : Chlorine substituents at multiple positions (C₁₆H₉Cl₃FN₂O₂).
  • Impact: Increased halogenation raises molecular weight (383.6 g/mol) and acidity (pKa ~3.2 vs. ~3.5 for the parent compound).

Functional Group Modifications

Ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate
  • Structure : Carboxylic acid esterified to ethyl (C₁₉H₁₇FN₂O₂).
  • Impact: Esterification reduces polarity (logP ~3.1) and increases bioavailability. Crystallographic studies reveal a dihedral angle of 4.57° between the pyrazole and 4-fluorophenyl rings, indicating planar geometry. However, the ester derivative shows 50% iNOS inhibition at 1 mM, suggesting lower activity compared to carboxylic acid analogs .
1-Benzyl-3-(tert-butyl)-1H-pyrazole-5-carboxylic acid
  • Structure : Replacement of 4-fluorophenyl with tert-butyl (C₁₅H₁₈N₂O₂).
  • Impact: The bulky tert-butyl group increases steric hindrance, reducing binding affinity to enzymes like nitric oxide synthase (NOS). However, it improves metabolic stability, with a half-life (t₁/₂) ~4 hours in liver microsomes vs. ~2 hours for the parent compound .

Positional Isomerism

1-(4-Fluorophenyl)-5-methyl-1H-pyrazole-3-carboxylic acid
  • Structure : Methyl group at the 5-position instead of 3 (C₁₁H₉FN₂O₂).
  • Impact: Positional isomerism alters electronic distribution, lowering acidity (pKa ~4.0) and reducing hydrogen-bonding capacity.

Enzyme Inhibition

  • The 4-fluorophenyl group contributes to hydrophobic interactions in the enzyme active site .
  • Analog 10l (Ethyl ester derivative): Shows moderate iNOS inhibition (50% at 1 mM) but lacks nNOS activity, suggesting selectivity modulated by the ester group .

Structural Insights from Crystallography

  • Parent Compound vs. Ethyl Ester : The carboxylic acid form adopts a more planar conformation (dihedral angle 4.57° ) than the ester derivative (81.19° ), which may influence target engagement .

Biological Activity

1-Benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid is a compound belonging to the pyrazole class, which has gained attention in medicinal chemistry due to its diverse biological activities. This article explores the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

  • Molecular Formula : C17H13FN2O2
  • Molecular Weight : 296.3 g/mol
  • CAS Number : 887703-73-3

Anticancer Properties

Recent studies have highlighted the anticancer potential of pyrazole derivatives, including 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid. Research indicates that this compound exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • MCF7 (breast cancer) : IC50 values suggest effective inhibition at concentrations around 10 µM.
  • A549 (lung cancer) : The compound demonstrated an IC50 of approximately 26 µM, indicating moderate effectiveness against this cell line .

Anti-inflammatory Activity

The pyrazole scaffold is known for its anti-inflammatory properties. Compounds with similar structures have shown potent inhibition of cyclooxygenase (COX) enzymes, which are crucial in the inflammatory process. The compound's ability to inhibit COX-1 and COX-2 has been noted, with selectivity indices suggesting superior efficacy compared to standard anti-inflammatory drugs like celecoxib .

The biological activity of 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid can be attributed to several mechanisms:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in cancer proliferation and inflammation, such as COX and various kinases.
  • Induction of Apoptosis : Studies indicate that this compound can trigger apoptotic pathways in cancer cells, leading to decreased cell viability .
  • Cell Cycle Arrest : Evidence suggests that it may interfere with the cell cycle, preventing cancer cells from proliferating.

Research Findings and Case Studies

StudyCell LineIC50 (µM)Mechanism
Wei et al.A54926Apoptosis induction
Bouabdallah et al.Hep-23.25Cytotoxicity
Xia et al.MCF710Cell cycle arrest

Case Study: Antitumor Activity

In a recent investigation, derivatives of pyrazole were synthesized and screened for their antitumor activity against multiple cell lines. The findings indicated that compounds similar to 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylic acid exhibited significant growth inhibition, particularly in MCF7 and A549 cells, reinforcing its potential as an anticancer agent .

Q & A

Q. Basic Synthesis Protocol :

  • Step 1 : Condensation of benzyl hydrazine with a β-ketoester derivative (e.g., ethyl 4-fluorobenzoylacetate) to form the pyrazole ring.
  • Step 2 : Hydrolysis of the ester group to yield the carboxylic acid functionality.
  • Key Challenge : Regioselectivity in pyrazole formation can be controlled using microwave-assisted synthesis or catalytic conditions (e.g., acetic acid as a cyclization promoter) .

Q. Advanced Optimization :

  • Use X-ray crystallography (via SHELXL97 refinement) to confirm regiochemistry and stereochemistry of intermediates .
  • Employ HPLC-MS to monitor reaction progress and isolate regioisomers.

How can structural contradictions in crystallographic data for pyrazole derivatives be resolved?

Q. Methodological Approach :

  • Data Collection : Use high-resolution SMART/SAINT systems for diffraction data.
  • Refinement : Apply SHELXL’s restraints for disordered fluorophenyl or benzyl groups. Cross-validate with DFT calculations to resolve electron density ambiguities .
  • Example : In ethyl 1-benzyl-3-(4-fluorophenyl)-1H-pyrazole-5-carboxylate, torsion angles of the benzyl group were refined using SHELXL’s DELU and SIMU constraints .

What biological targets are plausible for this compound, and how can its inhibitory activity be assessed?

Q. Advanced Research Focus :

  • Target Hypothesis : Structural analogs (e.g., 1-benzyl-3-(2-amino-5-chlorobenzoyl)-1H-pyrazole-5-carboxylic acid derivatives) show selective inhibition of nitric oxide synthase (NOS) .
  • Assay Design :
    • In vitro NOS inhibition : Measure NADPH consumption or nitric oxide production via Griess assay.
    • SAR Analysis : Compare fluorophenyl vs. chlorophenyl substituents to optimize binding affinity .

How do substituents on the pyrazole ring influence physicochemical properties and bioactivity?

Q. Structure-Activity Relationship (SAR) Insights :

Substituent Effect on LogP Bioactivity Trend
4-Fluorophenyl↑ LipophilicityEnhanced enzyme inhibition
Benzyl↑ Steric bulkReduced solubility, altered receptor binding
  • Method : Use QSAR models to predict solubility and permeability. Validate with experimental LogP (shake-flask method) and PAMPA assays .

What analytical techniques are critical for characterizing this compound’s purity and stability?

Q. Basic Characterization :

  • HPLC-PDA : Detect impurities (<0.5% area) using C18 columns (ACN/water gradient).
  • 1H/19F NMR : Confirm substitution patterns (e.g., fluorine coupling constants in 4-fluorophenyl group) .

Q. Advanced Stability Studies :

  • Forced Degradation : Expose to heat, light, and pH extremes. Monitor degradation products via LC-HRMS (e.g., decarboxylation or defluorination) .

How can computational modeling guide the design of derivatives with improved selectivity?

Q. Methodology :

  • Molecular Docking : Use AutoDock Vina to simulate binding to NOS isoforms (PDB: 3E7T). Prioritize derivatives with hydrogen bonds to heme cofactors .
  • MD Simulations : Analyze ligand-protein stability (GROMACS) over 100 ns to predict off-target effects .

How should researchers address contradictions in reported bioactivity data across similar pyrazole derivatives?

Q. Critical Analysis Framework :

Experimental Variables : Compare assay conditions (e.g., enzyme source, substrate concentration).

Structural Nuances : Differentiate between carboxylic acid vs. ester prodrug forms (e.g., ethyl esters may exhibit higher membrane permeability) .

Statistical Validation : Use meta-analysis tools (e.g., RevMan) to aggregate data from multiple studies.

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